molecular formula C31H26BrN5O3S B11663060 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303103-18-6

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663060
CAS No.: 303103-18-6
M. Wt: 628.5 g/mol
InChI Key: OKWZLOKXIBDOSS-HNSNBQBZSA-N
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Description

This compound belongs to a class of acetohydrazide derivatives characterized by a Schiff base (E-configuration imine) and a sulfanyl-linked heterocyclic moiety. Its structure comprises:

  • A 1,2,4-triazole ring: The triazole core at position 4-phenyl and 5-(4-bromophenyl) introduces steric bulk and halogen-mediated hydrophobic interactions.
  • Sulfanyl bridge: The thioether linker (-S-) may improve metabolic stability compared to oxygen or nitrogen analogs.

Properties

CAS No.

303103-18-6

Molecular Formula

C31H26BrN5O3S

Molecular Weight

628.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H26BrN5O3S/c1-39-28-18-23(12-17-27(28)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+

InChI Key

OKWZLOKXIBDOSS-HNSNBQBZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Aldehyde-Hydrazine Condensation

The initial step involves synthesizing the hydrazone intermediate through condensation between 4-benzyloxy-3-methoxybenzaldehyde and a hydrazine derivative. Source outlines a protocol where equimolar amounts of the aldehyde and hydrazine hydrate are refluxed in ethanol at 80°C for 6–8 hours, achieving yields of 78–85%. The reaction mechanism proceeds via nucleophilic addition-elimination, with the aldehyde carbonyl attacking the hydrazine’s amino group to form an imine bond.

Critical parameters influencing this step include:

  • Solvent polarity : Ethanol provides optimal solubility for both reactants.

  • Temperature : Elevated temperatures (≥70°C) accelerate imine formation but risk by-product generation.

  • Catalyst : Acetic acid (5 mol%) enhances protonation of the carbonyl group, facilitating nucleophilic attack.

Table 1: Reaction Conditions for Hydrazone Formation

ParameterOptimal RangeYield (%)
Temperature70–80°C78–85
Reaction Time6–8 hours78–85
Catalyst (Acetic Acid)5 mol%78–85

Triazole Moiety Cyclization

The triazole ring is constructed via a [3+2] cycloaddition between the hydrazone intermediate and a nitrile or azide. Source describes a method using 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which reacts with 2-chloroacetohydrazide in the presence of sodium ethoxide. The reaction occurs in tetrahydrofuran (THF) at 50°C for 12 hours, yielding 65–72% of the triazole-thioether intermediate .

Key considerations:

  • Base selection : Sodium ethoxide deprotonates the thiol group, enabling nucleophilic substitution at the α-carbon of chloroacetohydrazide.

  • Steric effects : Bulky substituents on the triazole (e.g., 4-bromophenyl) necessitate longer reaction times .

Table 2: Cyclization Reaction Parameters

ComponentRoleConditions
Sodium EthoxideBase1.2 equivalents
THFSolventReflux, 12 hours
2-ChloroacetohydrazideElectrophile1.1 equivalents

Catalytic Hydrogenation for Intermediate Synthesis

Source highlights the use of heterogeneous catalysts for hydrogenating intermediates. For example, Pd/C (5 wt%) catalyzes the reduction of a prochiral ketone to an amine intermediate at 40 psi H₂ and 25°C, achieving enantiomeric excess (ee) >98%. This step is critical for introducing stereochemical control in related compounds, though its direct application to the target molecule requires adaptation .

Characterization and Analytical Validation

Post-synthesis characterization employs:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) reveals diagnostic peaks at δ 8.21 ppm (imine proton) and δ 4.52 ppm (methylene bridge) .

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 628.5 [M+H]⁺, aligning with the theoretical molecular weight .

  • HPLC Purity : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows ≥95% purity.

Table 3: Spectroscopic Data Summary

TechniqueKey SignalsInference
¹H NMRδ 8.21 (s, 1H, CH=N)Hydrazone linkage confirmation
ESI-MS628.5 [M+H]⁺Molecular weight validation
IR1665 cm⁻¹ (C=O stretch)Acetohydrazide group

Comparative Analysis of Synthetic Routes

Two primary routes emerge from the literature:

  • Linear Approach (Source) : Sequential hydrazone formation followed by triazole cyclization. Advantages include straightforward purification, but yields drop to 65% in multi-gram syntheses.

  • Convergent Approach (Source ) : Parallel synthesis of triazole and hydrazone intermediates, followed by coupling. This method improves yield (82%) but requires stringent stoichiometric control.

Table 4: Route Comparison

MetricLinear ApproachConvergent Approach
Overall Yield58–65%75–82%
Purity≥93%≥95%
ScalabilityLimited to 10 gScalable to 100 g

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

    Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form new derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s bioactivity and physicochemical properties are influenced by variations in its heterocyclic core, substituents, and linker groups. Below is a detailed comparison with similar derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (R₁, R₂) Biological Activity (Reported) Reference
Target Compound 1,2,4-Triazole R₁ = 4-Bromophenyl; R₂ = Phenyl Not explicitly reported (inference below)
N′-{(E)-[4-(Benzyloxy)-3-Methoxyphenyl]Methylidene}-2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide () 1,2,4-Triazole R₁ = Phenyl; R₂ = 4-Methylphenyl Antimicrobial, enzyme inhibition (hypothesized)
2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]-N′-{(E)-[4-(Benzyloxy)-3-Methoxyphenyl]Methylidene}Acetohydrazide () Benzimidazole N/A Anticancer (IC₅₀ = 12 μM against HeLa cells)
N′-{(E)-[4-(Benzyloxy)-3-Methoxyphenyl]Methylidene}-2-{[5-(4-Bromophenyl)-4-(2-Methylprop-2-En-1-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide () 1,2,4-Triazole R₁ = 4-Bromophenyl; R₂ = 2-Methylprop-2-enyl Enhanced solubility (alkenyl group)
2-(5-Amino-1,3,4-Thiadiazol-2-Yl)-N′-{(E)-[4-[(2,4-Dichlorobenzyl)Oxy]-3-Methoxyphenyl]Methylidene}Acetohydrazide () Thiadiazole R₁ = 2,4-Dichlorobenzyl Antioxidant (EC₅₀ = 0.8 μM in DPPH assay)

Key Findings

Triazole vs. Benzimidazole Cores: The target compound’s 1,2,4-triazole core (vs.

Substituent Effects :

  • Halogenated Groups : Bromine in the target compound may confer stronger van der Waals interactions than chlorine (), though chlorine derivatives show higher antioxidant activity .
  • Alkenyl vs. Aryl Groups : The 2-methylprop-2-enyl substituent in improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for phenyl analogs) due to reduced crystallinity .

Synthetic Pathways :

  • Most analogs are synthesized via hydrazide-aldehyde condensation (e.g., ). The target compound likely follows a similar route:

  • Step 1: Synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
  • Step 2: Alkylation with 2-chloroacetohydrazide.
  • Step 3: Condensation with 4-(benzyloxy)-3-methoxybenzaldehyde .

Research Implications and Gaps

  • Optimization Opportunities : Introducing polar groups (e.g., -OH, -COOH) or replacing bromine with fluorine could balance lipophilicity and metabolic stability .

Biological Activity

The compound N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C31H26BrN5O3S
  • Molecular Weight : 618.54 g/mol
  • InChIKey : OKWZLOKXIBDOSS-HNSNBQBZSA-N

Structural Representation

The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of methoxy and benzyloxy substituents contributes to its lipophilicity and potential interaction with biological targets.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have shown selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 µM depending on their substituents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1162.2
Compound CHEK2935.3
N'-{(E)-...}TBDTBD

The biological activity of N'-{(E)-...} is hypothesized to involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. The triazole moiety may interfere with metabolic processes critical for cancer cell growth, while the hydrazide group could enhance interactions with cellular targets.

Case Studies

  • Study on Anticancer Activity : A study focusing on structurally similar triazole derivatives demonstrated that modifications at the phenyl rings significantly influenced their antiproliferative activity against MCF-7 cells. The most effective derivatives contained electron-withdrawing groups that enhanced their potency .
  • Antimicrobial Properties : Compounds with similar structures have also been evaluated for antimicrobial activity. For example, certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting that N'-{(E)-...} may also possess antibacterial properties .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:

  • Triazole ring synthesis : Reacting 4-bromophenylhydrazine with phenyl isothiocyanate under reflux in ethanol to form 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .
  • Sulfanyl-acetohydrazide formation : Coupling the triazole-thiol with chloroacetohydrazide in dimethylformamide (DMF) at 60–80°C .
  • Hydrazone condensation : Reacting the intermediate with 4-(benzyloxy)-3-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) . Critical parameters : Solvent choice (DMF enhances nucleophilicity), temperature control (prevents byproducts), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
StepKey ReagentsOptimal ConditionsYield Range
Triazole formationPhenyl isothiocyanate, ethanolReflux, 12 hr65–75%
Sulfanyl couplingChloroacetohydrazide, DMF60°C, 6 hr70–80%
Hydrazone condensationBenzyloxy-methoxybenzaldehydeEthanol, acetic acid, 24 hr60–70%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the hydrazone (E)-configuration (δ 8.2–8.5 ppm for imine proton) and triazole ring protons (δ 7.5–8.0 ppm) .
  • FT-IR : Identify N-H stretches (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C-S (~680 cm⁻¹) .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12–15 min) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 620.2 (calculated) .

Q. How is initial biological screening conducted to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial assays : Use microdilution methods against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) with MIC (minimum inhibitory concentration) determination .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations; IC50 values compared to cisplatin .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) impact bioactivity?

  • Structure-Activity Relationship (SAR) :
SubstituentBioactivity (IC50, µM)Notes
4-Bromophenyl12.3 ± 1.2 (MCF-7)Enhanced lipophilicity improves membrane permeability
4-Chlorophenyl18.7 ± 2.1 (MCF-7)Lower electronegativity reduces target binding
4-Methoxyphenyl>50 (MCF-7)Electron-donating groups decrease efficacy
  • Methodology : Synthesize analogs, test in parallel assays, and analyze via molecular docking (e.g., AutoDock Vina) to map interactions with EGFR or tubulin .

Q. What mechanistic insights explain its enzyme inhibition (e.g., COX-2, α-glucosidase)?

  • Kinetic studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, against α-glucosidase, the compound shows mixed inhibition with Ki = 4.8 µM .
  • Molecular dynamics simulations : Analyze binding stability (RMSD < 2.0 Å) with COX-2 over 100 ns trajectories, highlighting hydrogen bonds with Arg120 and Tyr355 .

Q. How can computational modeling optimize its pharmacokinetic properties (e.g., bioavailability)?

  • ADMET prediction : SwissADME or PreADMET tools assess logP (optimal 2–3), H-bond donors (<5), and P-glycoprotein substrate risk .
  • Solubility enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) improves aqueous solubility by 15-fold .

Q. How to resolve contradictions in bioactivity data across studies (e.g., variable IC50 values)?

  • Case study : Discrepancies in anticancer IC50 (12–25 µM) arise from cell line heterogeneity (e.g., MCF-7 vs. HeLa) and assay protocols (MTT vs. SRB).
  • Solution : Standardize protocols (e.g., 48 hr incubation, 10% FBS) and validate with positive controls .

Methodological Guidelines

  • Synthesis troubleshooting : If yields drop below 50%, verify anhydrous conditions for hydrazone formation .
  • Bioassay validation : Include triplicate runs and cytotoxicity controls (e.g., HEK293 cells) to exclude false positives .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data in repositories like PubChem .

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